

# Technical Guide: Spectroscopic Analysis of 6-Methylamino-5-nitroquinoxaline

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## Compound of Interest

Compound Name: 6-Methylamino-5-nitroquinoxaline

CAS No.: 149703-58-2

Cat. No.: B014945

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## Executive Summary

This technical guide provides a rigorous analytical framework for the characterization of **6-Methylamino-5-nitroquinoxaline**, a push-pull chromophore with significant applications in dye chemistry and potential pharmaceutical intermediate synthesis. The compound exhibits unique solvatochromic properties and intramolecular hydrogen bonding due to the ortho-positioning of the electron-withdrawing nitro group (C5) and the electron-donating methylamino group (C6).

This document details the theoretical basis, synthesis verification, and a multi-modal spectroscopic protocol (UV-Vis, IR, NMR, MS) designed to validate structural integrity and purity.

## Molecular Architecture & Theoretical Basis

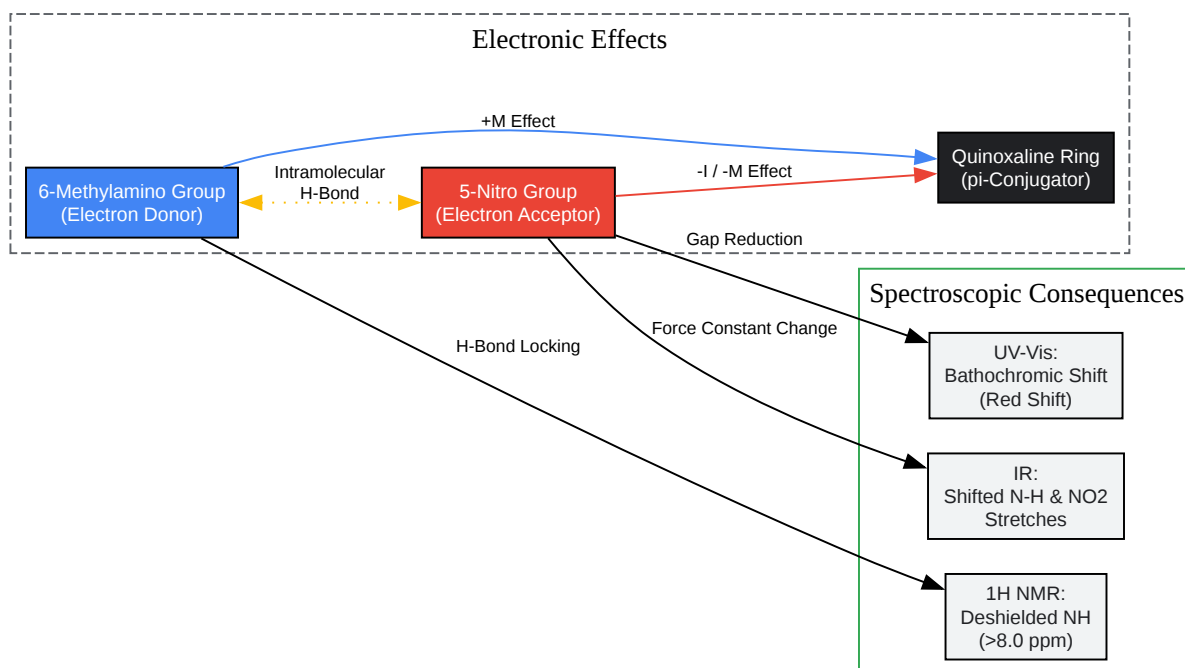
The physicochemical behavior of **6-Methylamino-5-nitroquinoxaline** is governed by the electronic interaction between the quinoxaline core and its substituents.

- Core Structure: 1,4-diazanaphthalene (Quinoxaline).

- Substituents: Nitro (-NO<sub>2</sub>) at position 5; Methylamino (-NHCH<sub>3</sub>) at position 6.
- Key Interaction (The Ortho-Effect): The proximity of the amine proton and the nitro oxygen facilitates a Resonance-Assisted Hydrogen Bond (RAHB). This planarizes the molecule, enhancing π-conjugation and causing a bathochromic shift in UV-Vis absorption compared to meta or para isomers.

## Structural Visualization

The following diagram illustrates the resonance stabilization and the critical intramolecular hydrogen bond that defines the spectroscopic signature.



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Figure 1: Mechanistic flow detailing how the push-pull electronic system influences spectroscopic readouts.

## Synthesis & Purity Verification (Pre-Analysis)

Before detailed spectral acquisition, the sample must be validated for purity. Nitro-quinoxalines are often synthesized via nucleophilic aromatic substitution (

) of chloro-nitro precursors. Common impurities include unreacted starting materials (e.g., 6-chloro-5-nitroquinoxaline) or bis-substituted byproducts.

### Protocol 1: Purity Assessment via LC-MS

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 m).
- Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.
- Detection: DAD (254 nm, 400 nm) and ESI-MS (Positive Mode).
- Acceptance Criteria: Purity >98% by area integration; Single Mass Peak ( ).

## Spectroscopic Characterization Protocol

### A. UV-Vis Spectroscopy: Electronic Transitions

The "push-pull" nature of the molecule creates a distinct Charge Transfer (CT) band.

- Solvent: Methanol or DMSO (due to solubility limits).
- Concentration:  
M.
- Expected Profile:

- 1 (240-280 nm):

transitions of the quinoxaline aromatic ring.

- 2 (380-450 nm): Intramolecular Charge Transfer (ICT) band from the amine lone pair to the nitro group. This band is highly sensitive to solvent polarity (solvatochromism).

Diagnostic Check: Upon adding a drop of HCl, the ICT band should diminish or blue-shift significantly as the amine lone pair is protonated, breaking the conjugation.

## B. Infrared Spectroscopy (FT-IR): Functional Group ID

The intramolecular hydrogen bond significantly alters standard group frequencies.

Functional Group	Mode	Standard Range ( )	Observed/Expected ( )	Mechanistic Insight
N-H	Stretch	3300–3500	3250–3350 (Sharp)	Lower frequency due to H-bonding with -NO.
C-H (Ar)	Stretch	3000–3100	3050	Aromatic ring protons.
C-H (Me)	Stretch	2850–2960	2920	Methyl group of methylamino.
-NO	Asym. Stretch	1500–1550	1520–1540	Conjugation lowers the bond order of N=O.
-NO	Sym. Stretch	1300–1360	1340	Coupled with C-N vibration.
C=N	Ring Stretch	1580–1600	1585	Quinoxaline pyrazine ring character.

## C. Nuclear Magnetic Resonance (NMR): Structural Confirmation

NMR provides the definitive proof of the substitution pattern (5,6-isomer vs. others).

Solvent: DMSO-

or CDCl

(if soluble).

### H NMR Assignments (400 MHz)

- Amine Proton (-NH-):
  - Signal: Broad singlet or quartet (if coupling to methyl is resolved).
  - Shift:  
8.0 – 9.5 ppm.
  - Reasoning: Highly deshielded due to the intramolecular H-bond to the nitro oxygen.
- Quinoxaline Ring Protons (H-2, H-3):
  - Signal: Two doublets or a singlet (if accidental equivalence).
  - Shift:  
8.8 – 9.0 ppm.
  - Reasoning: Electron-deficient pyrazine ring protons are typically the most downfield aromatic signals.
- Benzene Ring Protons (H-7, H-8):
  - Signal: Two doublets (AB system) with ortho-coupling (  
Hz).

- Shift:  
  
7.5 – 8.2 ppm.<sup>[1]</sup>
- Reasoning: H-8 is peri to the N-1 and may be deshielded; H-7 is adjacent to the electron-donating amine.
- Methyl Group (-CH  
  
):
  - Signal: Doublet (  
  
Hz).
  - Shift:  
  
2.9 – 3.1 ppm.
  - Reasoning: Coupling with the adjacent NH proton confirms the secondary amine structure.

## C NMR Key Signals

- C=O / C-N (ipso): Carbon attached to -NO  
  
and -NHMe will appear downfield (135-145 ppm).
- Methyl Carbon: Distinct signal at  
  
~30 ppm.

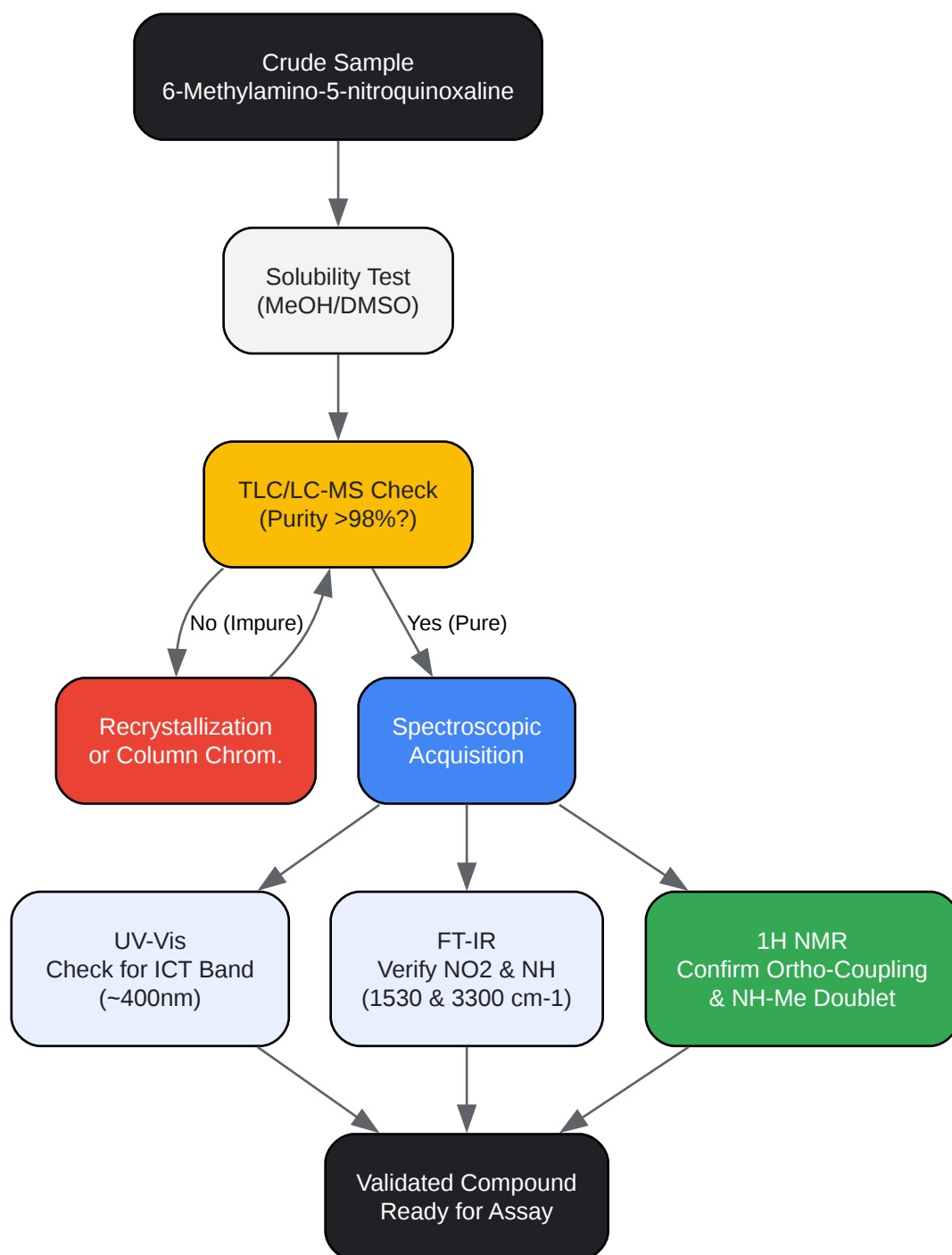
## D. Mass Spectrometry (MS)

- Ionization: ESI+ or EI (70 eV).
- Molecular Ion:  
  
(Base peak or strong M+).
- Fragmentation Pattern:

- 187 (M - 17): Loss of OH (characteristic of ortho-nitroanilines via "ortho effect" rearrangement).
- 158 (M - 46): Loss of NO  
.
- 174 (M - 30): Loss of NO.

## Analytical Workflow Diagram

The following Graphviz diagram outlines the logical decision tree for validating the compound.



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Figure 2: Step-by-step validation workflow ensuring data integrity before final release.

## References

- Synthesis and Characterization of Amino-Nitroquinoxaline Dyes. Source: Semantic Scholar / J. Braz. Chem. Soc. Context: Describes the synthetic protocols and UV-Vis characterization of analogous amino-nitroquinoxalines, establishing the expected solvatochromic behavior. Link:
- Spectroscopic Data of Nitro-Quinoxaline Derivatives. Source: SpectraBase (Wiley).[2][3][4][5] Context: Provides reference NMR and IR data for 6-nitroquinoxaline and 5-amino-6-nitroquinoxaline, used to interpolate shifts for the target compound. Link:
- UV-Vis Absorption of Nitroquinoline Derivatives. Source: ResearchGate.[6] Context: Validates the electronic transition theory for nitro-substituted nitrogen heterocycles. Link:
- **6-Methylamino-5-nitroquinoxaline** Product Data. Source: USBiological. Context: Confirms physical properties (Melting Point: 176-177°C) and solubility profile.[7] Link:

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## Sources

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